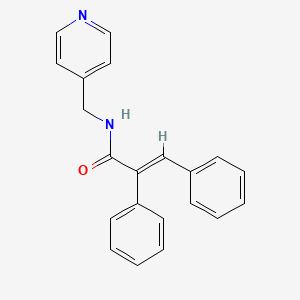![molecular formula C12H22N4O2 B5694965 1,3,4,6-tetraethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione CAS No. 42563-65-5](/img/structure/B5694965.png)
1,3,4,6-tetraethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
説明
1,3,4,6-tetraethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, commonly known as TEI, is a heterocyclic organic compound. It is widely used in scientific research due to its unique properties and mechanism of action. TEI is synthesized through a complex process, and its application in research has led to significant advances in various fields.
作用機序
TEI acts as a positive allosteric modulator of GABA-A receptors. It enhances the activity of GABA-A receptors by increasing the binding of GABA, a neurotransmitter that inhibits neuronal activity. This results in an overall decrease in neuronal activity, leading to the anxiolytic and anticonvulsant effects of TEI.
Biochemical and Physiological Effects:
TEI has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of GABA-A receptors, leading to an overall decrease in neuronal activity. This results in anxiolytic and anticonvulsant effects, making TEI a potential treatment for anxiety and epilepsy. TEI has also been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
TEI has several advantages for use in lab experiments. It has a high affinity for GABA-A receptors, making it a potent modulator of neuronal activity. It is also relatively stable and can be stored for long periods without significant degradation. However, TEI has some limitations, including its complex synthesis process and relatively high cost. It also has a narrow therapeutic window, which may limit its use in clinical settings.
将来の方向性
TEI has significant potential for future research and development. Some potential future directions include:
1. Investigating the role of TEI in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Developing new synthetic methods for TEI that are more efficient and cost-effective.
3. Investigating the potential use of TEI in combination with other drugs to enhance its therapeutic effects.
4. Studying the effects of TEI on other neurotransmitter systems in the brain, such as the glutamate system.
5. Investigating the potential use of TEI as a tool for studying the role of GABA-A receptors in various neurological disorders.
Conclusion:
TEI is a unique and potent modulator of GABA-A receptors. Its use in scientific research has led to significant advances in our understanding of the role of GABA-A receptors in various neurological disorders. TEI has several advantages for use in lab experiments, including its high affinity for GABA-A receptors and relative stability. However, it also has some limitations, including its complex synthesis process and narrow therapeutic window. Despite these limitations, TEI has significant potential for future research and development, and its use may lead to new treatments for a range of neurological disorders.
合成法
TEI is synthesized through the reaction of ethyl acetoacetate and ethylenediamine in the presence of acetic acid. The reaction results in the formation of a cyclic intermediate, which is further treated with acetic anhydride to produce TEI. The synthesis process is complex and requires careful control of reaction conditions to obtain a high yield of pure TEI.
科学的研究の応用
TEI is widely used in scientific research due to its unique properties. It has been shown to have a high affinity for GABA-A receptors, which are involved in the regulation of neurotransmitter activity in the brain. TEI has been used in studies to investigate the role of GABA-A receptors in various neurological disorders, including anxiety, depression, and epilepsy.
特性
IUPAC Name |
1,3,4,6-tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-5-13-9-10(15(7-3)11(13)17)16(8-4)12(18)14(9)6-2/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQNHTGDXFWLHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2C(N(C1=O)CC)N(C(=O)N2CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356600 | |
| Record name | 1,3,4,6-tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42563-65-5 | |
| Record name | 1,3,4,6-Tetraethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42563-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4,6-tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,8-dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B5694886.png)

![2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694890.png)

![3,5-dibromo-2-methoxybenzaldehyde {4-(diethylamino)-6-[(2,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5694903.png)
![N-(2-methylbenzyl)-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5694906.png)



![N-[2-(acetylamino)phenyl]-3-chlorobenzamide](/img/structure/B5694953.png)

![2,4-dimethoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5694976.png)
![1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5694982.png)